molecular formula C11H10ClNO2 B13501306 3-Aminonaphthalene-2-carboxylic acid hydrochloride

3-Aminonaphthalene-2-carboxylic acid hydrochloride

Cat. No.: B13501306
M. Wt: 223.65 g/mol
InChI Key: CEIGRDNXRIAPIM-UHFFFAOYSA-N
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Description

3-Aminonaphthalene-2-carboxylic acid hydrochloride is an organic compound that has garnered significant attention in various scientific research fields. This compound is known for its versatility and is widely used in pharmaceutical development and the synthesis of organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminonaphthalene-2-carboxylic acid hydrochloride typically involves the nitration of naphthalene followed by reduction and subsequent carboxylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Aminonaphthalene-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinones.

    Reduction: It can be reduced to form naphthylamines.

    Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

The major products formed from these reactions include naphthoquinones, naphthylamines, and various substituted naphthalene derivatives .

Scientific Research Applications

3-Aminonaphthalene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of novel heterocyclic compounds, such as pyridines and quinolines.

    Biology: It is utilized in the synthesis of fluorescent dyes for biological imaging and diagnostic purposes.

    Medicine: It serves as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), making it a potential candidate for anti-inflammatory drugs.

    Industry: It is employed in the production of various organic compounds and materials.

Mechanism of Action

The exact mechanism of action for 3-Aminonaphthalene-2-carboxylic acid hydrochloride remains incompletely understood. it is believed to function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This inhibition likely occurs through the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminonaphthalene-3-carboxylic acid
  • 3-Amino-2-naphthalenecarboxylic acid
  • Beta-Naphthylamine-3-carboxylic acid

Uniqueness

3-Aminonaphthalene-2-carboxylic acid hydrochloride stands out due to its specific inhibitory action on cyclooxygenase-2 (COX-2), which is not commonly observed in its similar compounds. Additionally, its versatility in various chemical reactions and applications in multiple scientific fields further highlights its uniqueness .

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

3-aminonaphthalene-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H9NO2.ClH/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);1H

InChI Key

CEIGRDNXRIAPIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)N.Cl

Origin of Product

United States

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